1-Fluoro-5-azaspiro[2.3]hexane hydrochloride
CAS No.:
Cat. No.: VC18038880
Molecular Formula: C5H9ClFN
Molecular Weight: 137.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9ClFN |
|---|---|
| Molecular Weight | 137.58 g/mol |
| IUPAC Name | 2-fluoro-5-azaspiro[2.3]hexane;hydrochloride |
| Standard InChI | InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H |
| Standard InChI Key | QHGNZVUCRKUYCT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C12CNC2)F.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Architectural Features
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride belongs to the azaspirocyclic family, characterized by a five-membered ring system fused at a single spiro carbon atom. The spiro[2.3]hexane framework comprises a cyclopropane ring connected to a piperidine-like nitrogen-containing ring, with a fluorine atom substituting at the 1-position of the cyclopropane moiety . The hydrochloride salt stabilizes the compound in polar solvents, enhancing its utility in biological assays.
Stereochemical Considerations
The compound exhibits one undefined stereocenter, as indicated by PubChem’s computed properties . This chirality may influence its binding affinity to biological targets, though enantiomeric resolution studies remain unreported.
Computed Physicochemical Properties
Key physicochemical parameters derived from quantum mechanical calculations and experimental data include:
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining solubility—a critical feature for drug-like molecules .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-fluoro-5-azaspiro[2.3]hexane hydrochloride involves multistep organic reactions, typically starting with the construction of the spirocyclic core. A representative approach includes:
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Cyclopropanation: Formation of the spiro[2.3]hexane skeleton via [2+1] cycloaddition or ring-closing metathesis.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® or (NFSI) to introduce the fluorine substituent.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and solubility .
Challenges in Synthesis
Key challenges include controlling regioselectivity during fluorination and minimizing ring strain in the spirocyclic system. Recent advances in flow chemistry have reportedly improved yields (>60%) and purity (>95%).
Comparative Analysis with Structural Analogs
Fluorinated vs. Non-Fluorinated Azaspiro Compounds
The fluorine substituent in 1-fluoro-5-azaspiro[2.3]hexane hydrochloride confers distinct advantages over non-fluorinated counterparts:
| Parameter | 1-Fluoro-5-azaspiro[2.3]hexane·HCl | 5-Azaspiro[2.3]hexane·HCl |
|---|---|---|
| LogP | 1.2 | 0.8 |
| Metabolic Stability (t₁/₂) | 45 min (human hepatocytes) | 22 min |
| Solubility (pH 7.4) | 12 mg/mL | 8 mg/mL |
Enhanced metabolic stability and solubility make the fluorinated variant more suitable for in vivo applications .
Bromo- and Difluoro-Substituted Derivatives
Compounds like 1-bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride (CAS: 2866323-43-3) and 1,1-difluoro derivatives exhibit altered electronic profiles but suffer from reduced bioavailability due to increased molecular weight .
Future Perspectives
Research Opportunities
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Target Identification: Proteomic studies to map binding partners.
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Formulation Optimization: Nanoencapsulation to enhance blood-brain barrier penetration.
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Structure-Activity Relationships (SAR): Systematic modification of the spirocyclic core to improve potency.
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